4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid
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Overview
Description
4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . This compound features a unique structure that includes a thiazole ring fused with a cyclopentane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,4-dimethyl-1,3-thiazolidine-2-thione with a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial in industrial settings to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine: Similar structure but with an amine group instead of a carboxylic acid.
Thiophene Derivatives: Share the sulfur-containing heterocyclic ring but differ in the specific ring structure and substituents.
Uniqueness
What sets 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid apart is its unique combination of a thiazole ring fused with a cyclopentane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c1-9(2)4-3-5-6(9)10-7(13-5)8(11)12/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
IYIGEKREJSBKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)C(=O)O)C |
Origin of Product |
United States |
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